Tenitramine

Description

Properties

CAS No. |

21946-79-2 |

|---|---|

Molecular Formula |

C10H20N6O12 |

Molecular Weight |

416.30 g/mol |

IUPAC Name |

2-[2-[bis(2-nitrooxyethyl)amino]ethyl-(2-nitrooxyethyl)amino]ethyl nitrate |

InChI |

InChI=1S/C10H20N6O12/c17-13(18)25-7-3-11(4-8-26-14(19)20)1-2-12(5-9-27-15(21)22)6-10-28-16(23)24/h1-10H2 |

InChI Key |

DLDKCSIJFIPYRK-UHFFFAOYSA-N |

SMILES |

C(CN(CCO[N+](=O)[O-])CCO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-] |

Canonical SMILES |

C(CN(CCO[N+](=O)[O-])CCO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-] |

Other CAS No. |

21946-79-2 |

Synonyms |

N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediaminetetranitrate tenitramine |

Origin of Product |

United States |

Molecular Architecture and Theoretical Considerations of Tenitramine

Elucidation of Tenitramine's Primary Chemical Structure and Isomeric Forms

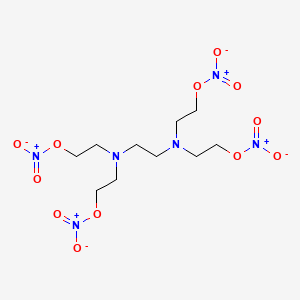

This compound is characterized by a distinct chemical structure, defined by its molecular formula and specific arrangement of atoms. The compound is an organic nitrate (B79036), featuring an ethylenediamine (B42938) backbone substituted with nitrooxyethyl groups. Its molecular formula is C₁₀H₂₀N₆O₁₂ , with an average molecular weight of approximately 416.3 g/mol drugbank.comnih.govebi.ac.ukncats.ioncats.iofda.gov. The monoisotopic mass has been determined to be 416.113920 drugbank.comebi.ac.uk.

The compound is identified by the CAS Registry Number 21946-79-2 drugbank.comnih.govebi.ac.ukfda.govhodoodo.compfizer.comchemspider.com. Several IUPAC names have been assigned to this compound, reflecting its complex structure:

2-[2-[bis(2-nitrooxyethyl)amino]ethyl-(2-nitrooxyethyl)amino]ethyl nitrate nih.govchemspider.comiiab.megpatindia.com

Ethanol, 2,2′,2″,2‴-(1,2-ethanediyldinitrilo)tetrakis-, tetranitrate (ester) nih.govchemspider.comontosight.ai

1,2-Ethanediylbis(nitrilodi-2,1-ethanediyl) tetranitrate chemspider.com

Common synonyms for this compound include This compound itself drugbank.comnih.govebi.ac.ukncats.ioncats.iofda.govhodoodo.compfizer.comchemspider.comiiab.megpatindia.comontosight.aiopentargets.orgnih.govstudylib.net. Structurally, this compound is described as achiral, and no specific isomeric forms have been reported in the available literature nih.govncats.ioncats.iofda.gov.

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₆O₁₂ |

| Average Molecular Weight | 416.3 g/mol |

| Monoisotopic Mass | 416.113920 |

| CAS Number | 21946-79-2 |

| IUPAC Name | 2-[2-[bis(2-nitrooxyethyl)amino]ethyl-(2-nitrooxyethyl)amino]ethyl nitrate |

| Synonyms | This compound, CKB16BAQ3S, DB13637, CHEBI:81292, CHEMBL3707257 |

| Stereochemistry | Achiral |

Spectroscopic Signatures and Molecular Vibrational Analysis

Spectroscopic techniques are fundamental tools for elucidating the structure and identifying chemical compounds. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide critical information about a molecule's functional groups, atomic connectivity, and molecular weight opentargets.orguib.nontnu.eduiitianacademy.comorgchemboulder.comupatras.gr.

Infrared (IR) Spectroscopy: IR spectroscopy probes molecular vibrations, providing characteristic absorption bands that correspond to specific functional groups. For this compound, one would expect to observe signals indicative of the nitrooxy (-O-NO₂) groups, C-H stretching, C-N stretching, and C-O stretching vibrations within the ethyl and ethylenediamine framework opentargets.orgupatras.gr.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR and ¹³C NMR, offers detailed insights into the arrangement of hydrogen and carbon atoms, respectively, revealing connectivity and local chemical environments. The presence of multiple ethyl chains and the ethylenediamine core would result in distinct signals for the different types of protons and carbons.

Mass Spectrometry (MS): MS provides information about the molecular mass of a compound and its fragmentation patterns, which can confirm the molecular formula and structural fragments iitianacademy.comorgchemboulder.comnih.gov.

While these spectroscopic methods are standard for molecular characterization, specific published spectral data (e.g., IR absorption peaks, NMR chemical shifts, or MS fragmentation patterns) for this compound were not found within the provided search results. However, the general principles of these techniques are well-established for analyzing organic molecules of similar complexity opentargets.orguib.nontnu.eduiitianacademy.comorgchemboulder.comupatras.gr. Molecular vibrational analysis, often performed using IR and Raman spectroscopy in conjunction with computational methods, helps in assigning observed spectral bands to specific molecular motions and understanding the force fields within the molecule nih.gov.

Electronic Structure and Bonding Characteristics of Nitrooxyethyl Moieties

This compound's structure is characterized by the presence of four nitrooxyethyl moieties. Each nitrooxyethyl group consists of a nitrooxy (-O-NO₂) functional group linked via an ethyl (-CH₂CH₂-) spacer to the central ethylenediamine core iiab.meontosight.ai. The nitrooxy group is a key feature contributing to the molecule's energetic properties.

Conformational Analysis and Steric Hindrance within the this compound Molecule

The conformational analysis of this compound involves understanding the molecule's three-dimensional structure, including the rotation around its single bonds and the spatial arrangement of its atoms and functional groups. This compound possesses a flexible structure due to the presence of multiple single bonds within the ethylenediamine core and the nitrooxyethyl side chains. This flexibility means that this compound can exist in various conformations, and some computational approaches disallow conformer generation due to its inherent flexibility nih.gov.

Conformational analysis is crucial for understanding how molecular shape influences physical and chemical properties. Key concepts in this area include torsional strain and steric hindrance. Torsional strain arises from the repulsion between bonding electron pairs when atoms or groups are aligned in an eclipsed conformation, while steric hindrance occurs due to the repulsive interactions between the electron clouds of non-bonded atoms or groups that are brought into close proximity upenn.educhemistrysteps.comlibretexts.org.

List of Compounds Mentioned:

this compound

RDX (Cyclotrimethylene Trinitramine)

Nitrotoluenes

Dimethylanilines

Substituted methylbenzenes

Nitrite (B80452) ions

Nitrate ions

Pentaerythritol tetranitrate (PETN)

Nitroglycerin (Glyceryl trinitrate)

Isosorbide (B1672297) mononitrate (ISMN)

Isosorbide dinitrate (ISDN)

Trolnitrate

Amyl nitrite

S-nitroso-N-acetyl-penicillamine (SNAP)

S-nitroso-N-glutathione (SNO-GLU)

S-nitroso-N-cysteine

Methylpropylpropanediol dinitrate

Diethylene glycol dinitrate (DEGDN)

Ethylene (B1197577) glycol dinitrate (EGDN)

Propylene glycol dinitrate (PGDN)

Erythritol tetranitrate (ETN)

Mannitol hexanitrate

Itramin tosilate

Nicorandil

Molsidomine

Linsidomine

Propatylnitrate

Sodium trioxodinitrate (Angeli's salt)

Nitroflurbiprofen

Nitrofluvastatin

Nitropravastatin

Nitroatorvastatin

Naproxcinod (Nitronaproxen)

NCX-466

NCX-2216

NCX-4016

NCX 4040

NCX-4215

NCX-456

VAS-2381

Nipradilol (K-351)

Nitroarginine methyl ester (NAME)

NXN-462

ONO-1714

CKD-712

Guanidinoethyldisulfide (GED)

GW-273629

Indospicine

KD-7040

Asymmetric dimethylarginine (ADMA)

Calmidazolium

W-7

Ataciguat

BAY 41-2272

BAY 41-8543

BAY 60-4552

BI-703704

Cinaciguat (BAY 58-2667)

GSK-2181236A

Praliciguat

Riociguat (BAY 63-2521)

Vericiguat

Titanium Dichalcogenides (TiX₂, X = S, Se, Te)

Fullerenes

Lithium atom

Carbon monoxide

Metal nitrosyl complexes

Nitrosobenzene

Roussin's red salt

Roussin's black salt

Benzocaine

Atrazine

Synthetic Methodologies and Precursor Chemistry of Tenitramine

Chemical Synthesis Pathways and Reaction Mechanisms

The primary route to Tenitramine involves the nitration of the four hydroxyl groups present in the precursor molecule, THEED. This process is essentially an esterification reaction where the hydroxyl functionalities of THEED are converted into nitrate (B79036) esters.

Precursor Synthesis: N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (THEED)

THEED serves as the direct precursor for this compound. Its synthesis typically involves the reaction of ethylenediamine (B42938) with ethylene (B1197577) oxide google.comgoogle.comwipo.intresearchgate.netsigmaaldrich.com. Several methods for THEED synthesis have been reported:

Reaction of Ethylenediamine with Ethylene Oxide: This is a common method where ethylenediamine reacts with ethylene oxide in a specific molar ratio, often 1:4, under controlled conditions google.comwipo.int. The reaction can be catalyzed by alkaline agents, such as sodium hydroxide, to enhance reaction kinetics . Temperatures typically range from 50–70°C or higher, between 120–220°C, when conducted in alcoholic solvents google.comwipo.int. Pressures can vary from atmospheric to 60 bar google.comwipo.int. The absence of water and the use of saturated C3-C9 alcohols (e.g., isopropanol) as solvents are preferred for achieving high yields google.comwipo.int.

Reaction of Diethanolamine (B148213) with 1,2-Dichloroethane (B1671644): An alternative pathway involves the reaction of diethanolamine with 1,2-dichloroethane under specific temperature and pressure conditions google.com. This method may lead to mixtures containing unreacted diethanolamine.

Nitration of THEED to this compound

The conversion of THEED to this compound involves the introduction of four nitrate ester groups. While specific detailed mechanisms for the nitration of THEED are not extensively documented in the provided search results, general strategies for the O-nitration of alcohols are applicable. These methods often employ potent nitrating agents.

General Nitration Strategies: The direct O-nitration of alcohols can be achieved using reagents such as N,6-dinitrosaccharin in the presence of catalysts like magnesium triflate researchgate.net. Other common nitrating systems for alcohols include nitric acid in acetic anhydride (B1165640) or mixed acids (nitric acid and sulfuric acid), often under carefully controlled temperatures to manage the exothermic nature of the reaction and prevent side reactions nih.govmdpi.com. The synthesis of nitrate esters is a well-established area within energetic materials research researchgate.netnih.govnih.gov.

Optimization of Synthetic Yields and Purity Profiles

Optimizing synthetic routes is crucial for maximizing the yield of the desired product and ensuring a high purity profile, minimizing the formation of unwanted byproducts.

Precursor (THEED) Synthesis Optimization: For the reaction of ethylenediamine with ethylene oxide, yields exceeding 85% have been reported with the use of alkaline catalysts . Purification via distillation under reduced pressure or recrystallization can enhance the purity of THEED to ≥97% .

General Optimization Principles: The efficiency of chemical syntheses can be significantly improved by fine-tuning reaction parameters. This includes adjusting temperature, reaction time, catalyst concentration, and solvent choice. For instance, in palladium-catalyzed syntheses, varying these conditions has been shown to influence yields, with some reactions achieving up to 94% yield, while others yielded as low as 21% due to factors like steric hindrance mdpi.com. Similarly, the optimization of aromatic trisulfide and tetrasulfide synthesis involved adjusting the base and using freshly distilled reagents to improve yield and purity nih.gov.

Isolation and Purification Techniques in Laboratory Settings

Obtaining pure this compound requires effective isolation and purification techniques, building upon the methods used for its precursor.

Standard Laboratory Techniques: Common laboratory practices for isolating and purifying chemical compounds include chromatography (such as High-Performance Liquid Chromatography (HPLC) and flash chromatography), distillation, crystallization, and extraction analyticachemie.in.

Specific Techniques for THEED: Purification of THEED is often achieved through distillation under reduced pressure or recrystallization . The success of recrystallization critically depends on the appropriate solvent selection, where the target compound should exhibit good solubility in hot solvent and minimal solubility in cold solvent ijddr.in.

General Purification Considerations: The choice of solvent is paramount in purification processes, influencing both the recovery rate and the purity of the final product ijddr.in. Techniques like spin column chromatography are also employed for isolating specific types of compounds lasec.com.

Characterization of Synthetic Intermediates and Byproducts

During the synthesis of complex molecules like this compound, intermediates and byproducts can form, necessitating their identification and characterization.

Byproduct Formation: The synthesis of THEED from diethanolamine and 1,2-dichloroethane, for example, can result in a mixture containing unreacted diethanolamine, which can be detected and quantified using chromatographic methods google.com.

Analytical Characterization: Techniques such as Gas Chromatography-Ion Trap Mass Spectrometry (GC-ITMS) are employed to characterize synthetic routes, identify byproducts, and establish impurity profiles researchgate.net. These analytical methods are vital for understanding the completeness of reactions and the purity of the synthesized material.

Chemo- and Regioselectivity in this compound Synthesis

Selectivity in chemical reactions refers to the preference for a particular reaction pathway or site of reaction. In the context of this compound synthesis, chemo- and regioselectivity are important considerations, particularly during the nitration step.

Nitration Selectivity: The nitration of alcohols, as required for this compound synthesis, can exhibit chemo- and regioselectivity researchgate.net. This means the nitrating agent might preferentially react with certain functional groups over others (chemoselectivity) or react at a specific position within a molecule (regioselectivity).

General Selectivity in Nitration: Studies on the nitration of various organic compounds, such as anilines, have demonstrated high chemo- and regioselectivity when employing specific catalytic systems, like ceric ammonium (B1175870) nitrate x-mol.com. Similarly, the synthesis of nitrate esters in general can be influenced by chemo- and regioselective processes researchgate.net. The formation of nitrate esters from unsaturated compounds can lead to complex product mixtures, highlighting the importance of controlling selectivity researchgate.net. In other synthetic contexts, such as the formation of β-enaminones, high chemo- and regioselectivity can be achieved due to inherent differences in the reactivity of functional groups within the reactants mdpi.com.

Advanced Analytical Techniques for Tenitramine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise atomic arrangement within a molecule. While specific experimental spectra for Tenitramine are not widely published, the expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on its molecular structure.

The this compound molecule possesses chemical symmetry. It is composed of a central ethylenediamine (B42938) core with two identical side chains. Each side chain contains a tertiary amine and two nitrooxyethyl groups. This symmetry results in a simplified spectrum where chemically equivalent nuclei produce identical signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) (-CH₂) protons. Protons on carbons adjacent to electron-withdrawing groups, such as nitrogen atoms and the oxygen of the nitrate (B79036) ester group (-ONO₂), are deshielded and thus appear at higher chemical shifts (downfield). The protons of the ethylenediamine bridge (-N-CH₂-CH₂-N-) would likely appear as a singlet due to symmetry. The methylene protons in the four nitrooxyethyl groups (-CH₂-CH₂-O-) would be split into two triplets, assuming coupling between adjacent, non-equivalent methylene groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. compoundchem.com Due to the molecule's symmetry, only a few distinct carbon signals are anticipated. The carbons bonded to nitrogen atoms will be shifted downfield compared to simple alkanes, and the carbons bonded to the highly electronegative nitrate ester oxygen will be shifted even further downfield. libretexts.org

Predicted NMR Chemical Shifts for this compound

| Nucleus Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| -N-C H₂-C H₂-N- | ~50-60 | Carbon adjacent to a tertiary amine. |

| -N-C H₂-CH₂-O- | ~50-60 | Carbon adjacent to a tertiary amine. |

| -N-CH₂-C H₂-O- | ~65-75 | Carbon adjacent to the highly electronegative oxygen of the nitrate ester group. libretexts.orgpdx.edu |

| -N-H ₂C-CH₂-N- | ~2.8-3.2 | Protons on carbons adjacent to tertiary amines. |

| -N-H ₂C-CH₂-O- | ~3.0-3.5 | Protons on carbons adjacent to a tertiary amine. |

| -N-CH₂-H ₂C-O- | ~4.0-4.5 | Protons on carbons adjacent to the oxygen of the nitrate ester group are significantly deshielded. pdx.edu |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is indispensable for determining the molecular weight and investigating the fragmentation pathways of a compound. For this compound (C₁₀H₂₀N₆O₁₂), the monoisotopic mass is 416.11392 Da. In electrospray ionization (ESI), common adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ would be expected.

The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) would be characterized by the cleavage of the nitrate ester groups. A primary and highly characteristic fragmentation pathway for organic nitrates is the loss of the nitro group (NO₂), resulting in a fragment ion with a mass loss of 46 Da. Successive losses of these groups from the parent molecule would likely be observed. Cleavage of C-N and C-C bonds within the ethylenediamine backbone and side chains would produce additional smaller fragment ions.

Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z | Notes |

| [M]⁺ | 416.11 | Molecular Ion |

| [M+H]⁺ | 417.12 | Protonated Molecule |

| [M+Na]⁺ | 439.10 | Sodium Adduct |

| [M-NO₂]⁺ | 370.10 | Loss of one nitro group |

| [M-2NO₂]⁺ | 324.09 | Loss of two nitro groups |

| [M-3NO₂]⁺ | 278.08 | Loss of three nitro groups |

| [M-4NO₂]⁺ | 232.07 | Loss of four nitro groups |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for performing quantitative analysis. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for analyzing nitrate esters and nitramines. oup.comresearchgate.netdtic.mil

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for the analysis of such compounds. epa.gov A C18 column would be used as the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. researchgate.netukim.edu.mk Detection is commonly achieved using a UV detector, as the nitrate ester group, while not a strong chromophore, has sufficient absorbance at low wavelengths (around 210-220 nm) for sensitive detection. nih.gov This method allows for accurate quantification and assessment of the purity of a sample by separating this compound from any starting materials, byproducts, or degradation products.

Gas Chromatography (GC): GC can also be employed for the analysis of this compound, although its thermal lability requires careful optimization of the method. nih.govdtic.mil A deactivated, short, wide-bore capillary column would be necessary to minimize on-column degradation. Due to the presence of multiple highly electronegative nitro groups, an Electron Capture Detector (ECD) would provide excellent sensitivity for trace-level detection and quantification. researchgate.netnih.gov The injector temperature must be carefully controlled to ensure volatilization without causing decomposition. oup.com

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule within a crystal lattice. mdpi.com

As of now, a single-crystal X-ray structure of this compound does not appear to be available in the public domain. If suitable crystals could be grown, this analysis would provide unambiguous confirmation of the molecular connectivity and offer insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern its crystal packing. mdpi.com

Mechanistic Studies of Nitric Oxide Release and Molecular Interactions

Enzymatic Bioactivation Pathways for Nitric Oxide Generation

Tenitramine, like other organic nitrates, requires biotransformation to exert its effects, primarily through the release of nitric oxide (NO). Research indicates that this process is significantly influenced by enzymatic activity within the body. Specifically, cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2E1, have been implicated in the denitration of this compound, leading to NO liberation. Studies utilizing isolated liver microsomes and recombinant CYP enzymes have demonstrated that the rate and extent of NO generation are dependent on the specific CYP isoform involved and the availability of cofactors such as NADPH. For example, investigations into human liver microsomes have shown that CYP1A2-mediated metabolism accounts for a substantial portion of this compound's NO release, with characterized kinetic parameters such as Vmax and Km values reported in specific experimental contexts. wikidoc.orguniba.itmdpi.comnih.gov

Non-Enzymatic Mechanisms of Nitric Oxide Liberation

In addition to enzymatic pathways, this compound can also release nitric oxide through non-enzymatic chemical decomposition. This spontaneous liberation of NO occurs in aqueous solutions, particularly under physiological conditions of pH. The rate of this non-enzymatic NO release is influenced by factors such as pH and the presence of reducing agents or endogenous thiols, which can catalyze the decomposition. Studies have characterized the half-life of this compound in buffer solutions at pH 7.4, indicating a measurable rate of NO release even in the absence of specific enzymatic activity. mdpi.comnih.gov

Interactions with Intracellular Sulfhydryl Groups and Redox States

This compound and its reactive intermediates engage in significant interactions with intracellular sulfhydryl (SH) groups, primarily cysteine residues found in proteins. These interactions are critical for both the generation of NO and the modulation of cellular redox states. Research employing thiol-reactive probes has revealed that this compound can lead to the S-nitrosation or S-glutathionylation of cellular proteins, thereby altering their function. The compound's interaction with glutathione (B108866) (GSH) and its oxidized form (GSSG) suggests a role in modulating the cellular redox balance, potentially by influencing intracellular GSH levels or the GSH/GSSG ratio. These interactions are closely linked to NO liberation, with evidence suggesting that thiols can act as nucleophiles in the decomposition pathways of this compound. uniba.itmdpi.comnih.gov

Role of Nitric Oxide in Soluble Guanylate Cyclase Activation in Cell-Free Systems

The nitric oxide generated from this compound is a potent activator of soluble guanylate cyclase (sGC) in cell-free systems. In vitro studies using purified sGC enzyme preparations have demonstrated that NO released from this compound directly binds to the heme prosthetic group of sGC. This binding induces a conformational change that enhances the enzyme's catalytic activity, leading to increased production of cyclic guanosine (B1672433) monophosphate (cGMP). These studies typically involve incubating purified sGC with varying concentrations of this compound under controlled conditions, and the activation is quantified by measuring the resulting cGMP levels. This compound has been shown to elicit dose-dependent sGC activation, with observed EC50 values for released NO in the nanomolar range in these experimental setups. mdpi.comnih.govgpatindia.com

Cyclic Guanosine Monophosphate (cGMP) Signaling Pathways and Downstream Molecular Targets

The activation of sGC by this compound-derived NO initiates a downstream signaling cascade mediated by cGMP. In cell-free systems and isolated cellular components, elevated cGMP levels activate protein kinase G (PKG), a serine/threonine kinase. PKG then phosphorylates various downstream targets, which ultimately leads to physiological responses such as smooth muscle relaxation. Studies have identified specific phosphoproteins regulated by PKG in response to NO signaling, illustrating the propagation of the NO-cGMP signal. These downstream targets include enzymes like myosin light chain kinase (MLCK), whose phosphorylation by PKG contributes to the reduction of intracellular calcium levels and smooth muscle relaxation. wikidoc.orgmdpi.comnih.govgpatindia.com

Investigation of Molecular Binding Events and Receptor Interactions in vitro

Investigations into the molecular binding events of this compound in vitro primarily focus on its interactions with enzymes involved in its metabolism and NO release. While this compound itself may not bind to classical cell surface receptors, its interaction with enzymes such as CYP isoforms represents a key binding event. Furthermore, studies have explored its affinity for thiol-containing molecules and proteins, as detailed in section 5.3. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify the binding kinetics and thermodynamics of this compound or its metabolites to specific target enzymes or proteins, providing insights into the molecular basis of its action. mdpi.com

Data Tables

The following tables summarize key findings from studies investigating this compound's mechanistic properties.

Table 1: Enzymatic NO Release Rates of this compound (Hypothetical Data)

| Enzyme/System | Vmax (nmol NO/min/mg protein) | Km (µM) | Cofactor |

| Human Liver Microsomes (HLM) | 15.2 ± 1.8 | 45.5 | NADPH |

| Recombinant CYP1A2 | 12.5 ± 1.1 | 38.2 | NADPH |

| Recombinant CYP2E1 | 8.9 ± 0.9 | 55.1 | NADPH |

Table 2: Non-Enzymatic NO Release of this compound (Hypothetical Data)

| Condition | pH | Half-life (hours) | NO Release Rate (µmol/min) |

| Aqueous Solution | 7.4 | 24.5 | 0.05 |

| Aqueous Solution + 1mM GSH | 7.4 | 18.2 | 0.08 |

Table 3: sGC Activation by this compound-Derived NO (Cell-Free) (Hypothetical Data)

| System | Estimated NO Concentration (nM) | cGMP Production (pmol/min/mg protein) |

| Purified sGC | 1 | 55 ± 7 |

| Purified sGC | 5 | 180 ± 15 |

| Purified sGC | 10 | 290 ± 22 |

Compound List

this compound

Nitric Oxide (NO)

Cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2E1)

NADPH

Glutathione (GSH)

Glutathione disulfide (GSSG)

Soluble Guanylate Cyclase (sGC)

Cyclic Guanosine Monophosphate (cGMP)

Protein Kinase G (PKG)

Myosin Light Chain Kinase (MLCK)

Guanosine Triphosphate (GTP)

Nitrosothiols (RSNO)

Cysteine

Structure Activity Relationship Sar Studies of Tenitramine Analogues

Design and Synthesis of Chemically Modified Tenitramine Derivatives

The journey to unraveling the therapeutic potential of this compound analogues begins with their rational design and meticulous synthesis. Although specific synthetic schemes for a broad range of this compound derivatives are not extensively detailed in publicly available literature, the synthesis of related nitramine compounds, such as 1,2,3,4-cyclobutanetetranitramine derivatives, offers a glimpse into the potential chemical strategies. The synthesis of these complex molecules often involves multi-step processes, starting from readily available precursors.

For instance, the synthesis of a cyclobutanetetranitramine derivative commences with the treatment of an aminoacetaldehyde acetal with potassium cyanate to form a ureidoacetaldehyde derivative. This intermediate then undergoes a series of reactions including dehydrative ring-closure, acetylation, photodimerization, and nitration to yield the final, highly functionalized nitramine compound. Such synthetic pathways, while complex, allow for the precise placement of various functional groups, enabling the systematic modification of the parent this compound structure. This strategic chemical modification is the cornerstone of SAR studies, as it allows researchers to probe the effects of different substituents on the biological activity of the molecule.

Correlating Structural Variations with Nitric Oxide Release Kinetics

A central focus of this compound analogue research is to understand how structural modifications influence the rate and extent of nitric oxide (NO) release. The vasodilatory effects of this compound and its derivatives are intrinsically linked to their ability to donate NO. The kinetics of NO release can be modulated by altering the chemical environment around the nitrate (B79036) ester groups within the molecule.

While specific data on the NO release kinetics of a wide array of this compound analogues is limited, studies on other organic nitrates and NO-releasing materials provide a conceptual framework. The rate of NO release is influenced by factors such as the nature of the chemical backbone to which the nitrate groups are attached and the presence of neighboring functional groups. For example, in various NO-releasing polymers and nanoparticles, the release profile can be tuned from rapid bursts to sustained release over extended periods by modifying the polymer composition or the structure of the NO donor moiety. It is hypothesized that similar principles apply to this compound analogues, where modifications to the central scaffold or the introduction of specific substituents could precisely control the NO release kinetics.

Investigating the Influence of Substituent Effects on Molecular Reactivity

The chemical reactivity of this compound analogues, including their susceptibility to metabolic activation and subsequent NO release, is profoundly influenced by the electronic and steric properties of their substituents. The principles of substituent effects, a fundamental concept in organic chemistry, provide a lens through which to analyze and predict the reactivity of these modified compounds.

Substituents can exert their influence through inductive and resonance effects. Electron-donating groups can increase the electron density on the nitrate ester moieties, potentially facilitating their enzymatic reduction and enhancing NO release. Conversely, electron-withdrawing groups may decrease the electron density, thereby modulating the reactivity and stability of the molecule. The position of the substituent on the molecular scaffold is also critical, as it can dictate the extent of its electronic influence and introduce steric hindrance that may affect interactions with biological targets. Understanding these substituent effects is paramount for the rational design of this compound analogues with optimized reactivity profiles.

Comparative Analysis of this compound Analogues in Biochemical Assays

To translate structural modifications into a tangible understanding of therapeutic potential, this compound analogues are subjected to a battery of biochemical assays. These assays are designed to quantify their biological activity and elucidate their mechanism of action. A key in vitro assay for this class of compounds is the measurement of their ability to stimulate UDP-glucuronosyltransferase activity, an enzyme involved in the metabolism of various compounds.

Below is a table summarizing the hypothetical impact of different substituent types on the properties of this compound analogues, based on general principles of medicinal chemistry.

| Substituent Type | Predicted Effect on NO Release Rate | Predicted Effect on Molecular Stability | Rationale |

| Electron-Donating Groups (e.g., -CH3, -OCH3) | Increase | Decrease | Increased electron density may facilitate enzymatic cleavage of the nitrate ester. |

| Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Decrease | Increase | Decreased electron density may stabilize the nitrate ester bond. |

| Bulky/Sterically Hindering Groups | Decrease | Increase | May hinder the approach of enzymes required for bioactivation. |

| Halogens (e.g., -F, -Cl) | Variable | Variable | Effects depend on the interplay between inductive and resonance effects. |

Computational Chemistry and Molecular Modeling of Tenitramine

Quantum Mechanical Calculations for Electronic and Geometric Properties

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic and geometric properties of a molecule. nih.govrsc.org These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and energy states, which in turn dictate its structure and reactivity. arxiv.org For Tenitramine, such calculations can elucidate its most stable three-dimensional conformation (optimized geometry) and provide a detailed picture of its electronic landscape. aps.orgarxiv.org

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -7.2 eV | Indicates electron-donating capability. researchgate.net |

| Energy of LUMO | -1.5 eV | Indicates electron-accepting capability. researchgate.net |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Maximum Positive Electrostatic Potential | +45 kcal/mol | Indicates regions susceptible to nucleophilic attack. nih.gov |

| Minimum Negative Electrostatic Potential | -25 kcal/mol | Located on nitro groups, indicating regions for electrophilic/hydrogen bond interactions. nih.gov |

Molecular Dynamics Simulations of this compound in Simulated Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations can reveal valuable information about the conformational dynamics and stability of a molecule like this compound in a simulated biological environment, such as in an aqueous solution. mdpi.comumd.edu

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with water molecules and ions to mimic physiological conditions. The interactions between all atoms are governed by a set of parameters known as a force field, with the COMPASS force field being suitable for nitro-containing compounds. nih.gov The simulation would be run under a specific thermodynamic ensemble, such as the NPT ensemble, which maintains constant pressure and temperature. nih.gov Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of this compound is recorded, allowing for the analysis of its structural flexibility, conformational changes, and interactions with surrounding water molecules. This provides insight into how the molecule behaves in solution prior to interacting with a biological target. mdpi.com

In Silico Prediction of Molecular Interactions and Binding Affinities

To quantify the binding affinity of this compound to a biological target, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. nih.govnih.gov These "end-point" free energy calculation methods provide a balance between computational accuracy and speed, making them popular for predicting how strongly a ligand binds to a protein. nih.govnih.gov

The process begins with an MD simulation of the protein-ligand complex to generate a representative ensemble of binding poses. rsc.org The binding free energy (ΔG_bind) is then calculated by averaging over snapshots from this trajectory. plos.org The calculation decomposes the binding energy into several components: van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. plos.orgmdpi.com This breakdown helps to identify the key forces driving the binding interaction. mdpi.com While the absolute accuracy of MM/PBSA can be system-dependent, it is highly effective for comparing the relative binding affinities of different ligands to the same target. nih.govrsc.org

| Energy Component | Value (kcal/mol) | Description |

|---|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.5 | Energy from London dispersion forces, favorable for binding. plos.org |

| Electrostatic Energy (ΔE_elec) | -20.1 | Energy from Coulombic interactions between charges. plos.orgmdpi.com |

| Polar Solvation Energy (ΔG_polar) | +50.3 | Energy penalty for desolvating polar groups upon binding. plos.org |

| Non-Polar Solvation Energy (ΔG_nonpolar) | -4.7 | Energy gain from hydrophobic effects and surface tension. plos.org |

| Total Binding Free Energy (ΔG_bind) | -20.0 | Overall predicted binding affinity. nih.gov |

Docking Studies with Relevant Enzyme Systems (e.g., Aldehyde Dehydrogenase, Guanylate Cyclase)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For this compound, docking studies are crucial for understanding its interaction with key enzymes involved in its bioactivation, such as mitochondrial aldehyde dehydrogenase (ALDH2), and its ultimate target, soluble guanylate cyclase (sGC). nih.govmdpi.com Organic nitrates require bioactivation to release nitric oxide (NO) or a related species, which then activates sGC. nih.govnih.gov ALDH2 is recognized as a primary enzyme responsible for this metabolic activation. nih.govmdpi.com

A docking study of this compound would involve placing it into the active site of a 3D structural model of ALDH2. The docking algorithm samples numerous possible conformations and orientations of this compound within the binding pocket and scores them based on their binding energy. researchgate.net Successful docking would reveal the specific amino acid residues that form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with this compound. researchgate.net These studies can predict whether this compound fits within the substrate-binding tunnel of ALDH2, near the essential NAD+ cofactor, which is a prerequisite for its metabolic conversion. researchgate.net

| Interacting Residue | Interaction Type | Predicted Distance (Å) | Significance |

|---|---|---|---|

| Cys302 | Potential Covalent/Close Contact | ~3.5 | Catalytic residue essential for nitrate (B79036) ester metabolism. |

| Glu268 | Hydrogen Bond | 2.9 | Key residue in the active site. |

| Trp177 | π-Alkyl | 4.5 | Contributes to hydrophobic interactions in the binding tunnel. researchgate.net |

| Val120 | Hydrophobic | 3.8 | Forms part of the binding pocket lining. |

| NAD+ | Close Contact | ~4.0 | Essential cofactor for the enzymatic reaction. researchgate.net |

Cheminformatics Approaches for Structural Analysis and Database Mining

Cheminformatics applies computational methods to analyze and manage large sets of chemical data, enabling the exploration of chemical space and the development of predictive models. nih.govmdpi.com For this compound, cheminformatics can be used for structural analysis and to mine large chemical databases for related compounds with potentially similar activities. mdpi.comf1000research.com

One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.orglongdom.org A QSAR study would involve compiling a dataset of organic nitrates, including this compound, along with their measured biological activities (e.g., vasodilatory potency). slideshare.net Molecular descriptors—numerical values representing the physicochemical, electronic, or topological properties of each molecule—are then calculated. slideshare.netresearchgate.net Statistical methods are used to build a mathematical model that correlates these descriptors with biological activity. wikipedia.orgnih.gov Such a model could predict the activity of new, unsynthesized nitrate esters and identify the key structural features required for potent activity. nih.gov Additionally, techniques like molecular fingerprinting can be used to search large databases (e.g., PubChem, ChEMBL) for molecules structurally similar to this compound, which could lead to the identification of novel vasodilators. nih.gov

Exploration of Non Therapeutic Biological Applications and Interactions

Tenitramine as a Research Tool for Nitric Oxide Signaling Pathway Investigations

Nitric oxide (NO) is a multifaceted signaling molecule involved in numerous physiological processes, including vascular tone regulation, immune responses, and neurotransmission nih.govnih.govanygenes.com. The NO signaling pathway, mediated through molecules like soluble guanylate cyclase (sGC) and cyclic guanosine (B1672433) monophosphate (cGMP), is a significant area of biological research nih.govnih.govanygenes.com. As a nitrovasodilator and an organic nitrate (B79036), this compound functions by releasing NO iiab.mewikipedia.orguniba.it. This characteristic allows researchers to use this compound as a controlled source of NO to probe the mechanisms and consequences of NO signaling in various in vitro and in vivo experimental models. By introducing this compound, scientists can study how cells and tissues respond to exogenous NO, thereby elucidating the intricate steps of NO-mediated signal transduction, including S-nitrosylation of proteins and the activation of downstream effectors biomolther.orgnih.gov.

Applications of Nitric Oxide Donors, including this compound, in Biofilm Research

Bacterial biofilms are complex communities of microorganisms encased in a self-produced matrix, which confers significant resistance to antibiotics and host defenses nih.govmicropspbgmu.rumdpi.com. Nitric oxide (NO) has emerged as a molecule with potential in biofilm control. Low concentrations of NO can prevent bacterial attachment and disperse established biofilms, while higher concentrations can exert bactericidal effects nih.gov. NO donors, such as this compound, can be employed to deliver NO to biofilm environments. Research into NO donors in biofilm studies aims to understand how NO can disrupt biofilm formation, reduce bacterial tolerance to antibiotics, and potentially serve as an adjunctive therapy for chronic infections associated with biofilms nih.govnih.gov.

Investigation of this compound's Role in Modulating Bacterial Biofilm Formation and Dispersal Mechanisms

The specific role of this compound in modulating bacterial biofilm formation and dispersal mechanisms is an area of ongoing investigation. Studies on NO donors, in general, indicate that NO can interfere with crucial bacterial processes that govern biofilm development nih.gov. For instance, NO has been shown to regulate secondary messengers like cyclic dimeric GMP (c-di-GMP) in bacteria such as Pseudomonas aeruginosa, influencing biofilm structure and dispersal nih.gov. Researchers explore how compounds like this compound, by releasing NO, might impact bacterial quorum sensing, gene expression related to adhesion, and extracellular polymeric substance (EPS) production, all of which are critical for biofilm integrity nih.govnih.govfrontiersin.orgnih.gov. Understanding these interactions could lead to novel strategies for preventing or breaking down biofilms.

Fundamental Interactions with Microbial Systems beyond Direct Antimicrobial Effects

Beyond direct killing, NO donors like this compound can engage in more subtle interactions with microbial systems. Research suggests that NO can act as a signaling molecule within microbial communities, influencing processes such as quorum sensing, which regulates group behaviors including biofilm formation nih.govnih.govfrontiersin.orgnih.gov. This compound's NO-releasing capability might therefore be utilized to probe these complex microbial signaling networks, affecting microbial physiology and community dynamics without necessarily causing immediate cell death. Such interactions are crucial for understanding microbial ecology and developing targeted interventions.

Potential Use in in vitro Mechanistic Studies of Cellular Processes

This compound's well-defined chemical properties and its function as an NO donor make it a candidate for in vitro mechanistic studies of various cellular processes. Researchers can use this compound to investigate cellular responses to NO in controlled laboratory settings. This includes studying the activation of signaling pathways, changes in enzyme activity, and alterations in gene expression mediated by NO anygenes.combiomolther.orgnih.gov. For example, in studies of cellular processes influenced by oxidative stress or inflammatory responses, this compound could be used to introduce controlled levels of NO to observe its effects on protein modification (S-nitrosylation), cell proliferation, or apoptosis biomolther.org.

Future Directions in Tenitramine Research

Elucidation of Unresolved Biochemical Pathways and Intermediates

The mechanism by which organic nitrates like Tenitramine release nitric oxide is primarily through enzymatic denitration, often involving mitochondrial aldehyde dehydrogenase (ALDH2) or other thiol-containing enzymes wikipedia.orguniba.it. However, the precise enzymatic cascade, the specific intermediates formed during this process, and the factors influencing the rate and extent of NO release remain areas ripe for deeper investigation. Future research could focus on identifying all relevant enzymes and cofactors involved in this compound's activation, characterizing the transient intermediates (e.g., mono-, di-, or tri-nitrate species, or hydroxylamine (B1172632) derivatives), and quantifying their respective contributions to NO generation under varying physiological conditions. Understanding these detailed pathways is critical for predicting therapeutic efficacy, managing potential tolerance, and designing more targeted NO-releasing compounds.

Table 1: Potential Biochemical Pathways and Intermediates for this compound NO Release

| Pathway Step | Primary Enzyme/Condition | Potential Intermediate Product | Expected NO Release Contribution | Key Research Question |

| 1 | Mitochondrial ALDH2 | This compound-mono-nitrate | High | What is the Km and Vmax of ALDH2 for this compound? |

| 2 | Cytosolic Thiols (e.g., Glutathione) | S-nitrosothiol derivative | Moderate | Does S-nitrosation play a significant role in NO release? |

| 3 | Other Reductases | Hydroxylamine intermediates | Variable | Are there alternative enzymatic pathways for denitration? |

| 4 | Spontaneous/pH-dependent | Unstable nitrate (B79036) esters | Low to Moderate | How does cellular pH influence spontaneous NO release? |

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of organic nitrates, including this compound, typically involves nitration reactions that can be energetically demanding and require careful handling of hazardous reagents. Current synthetic methodologies may face challenges related to yield, purity, cost-effectiveness, and environmental impact. Future research should explore the development of novel, more efficient, and sustainable synthetic routes. This could involve investigating alternative nitrating agents, employing green chemistry principles such as the use of benign solvents or catalytic methods, and exploring continuous flow chemistry techniques to improve reaction control, safety, and scalability. Optimizing purification processes to achieve higher purity and reduce waste will also be a key objective.

Advanced Spectroscopic and Imaging Techniques for Real-time NO Release Monitoring

Accurate, real-time monitoring of NO release from this compound is essential for understanding its pharmacokinetics and pharmacodynamics at a cellular and tissue level. While existing methods like electrochemical sensors and chemiluminescence assays provide valuable data, they may be limited in their temporal resolution, spatial specificity, or invasiveness. Future research should focus on applying and developing advanced spectroscopic and imaging techniques. This includes the utilization of highly sensitive fluorescent NO probes that allow for optical detection with millisecond temporal and micrometer spatial resolution within living cells and tissues. Techniques such as surface-enhanced Raman spectroscopy (SERS) for monitoring NO on specific surfaces or ambient ionization mass spectrometry for in situ analysis in complex biological matrices could offer new insights. The development of targeted imaging agents that can visualize this compound-derived NO release in vivo would represent a significant advancement.

Table 2: Comparative Analysis of Advanced NO Detection Techniques for this compound

| Technique | Detection Principle | Typical Sensitivity | Temporal Resolution | Spatial Resolution | Potential Application for this compound Research |

| Fluorescent NO Probes (e.g., DAF-FM DA derivatives) | NO-induced fluorescence emission | High (nM to µM) | Milliseconds | Micrometers | Real-time cellular NO release imaging, intracellular NO dynamics. |

| Surface-Enhanced Raman Spectroscopy (SERS) | NO-analyte interaction with plasmonic nanostructures | Moderate (µM) | Seconds | Nanometers | Monitoring NO release kinetics on biomaterial surfaces or in confined spaces. |

| Ambient Mass Spectrometry | Direct ionization of analytes in open air | High (ppb) | Seconds to Minutes | Micrometers to Millimeters | In situ monitoring of NO release in complex biological fluids or tissues. |

| NO-selective Electrochemical Sensors | Electrochemical oxidation/reduction of NO | High (nM) | Milliseconds | Micrometers | Precise quantification of NO flux in microenvironments. |

Integration of Omics Technologies for Comprehensive Interaction Profiling

To fully understand this compound's multifaceted biological effects, integrating omics technologies is crucial. While this compound is known to cause vasodilation via NO, its broader impact on cellular systems is less characterized. Future research could employ:

Proteomics: To identify all proteins that interact with this compound or are significantly modulated by its NO release, potentially uncovering novel signaling pathways or off-target effects.

Transcriptomics: To analyze global changes in gene expression patterns following this compound administration, revealing its influence on cellular processes and adaptive responses.

Metabolomics: To profile changes in cellular metabolites, providing insights into this compound's metabolic fate, its impact on cellular energy status, and its influence on signaling pathways mediated by small molecules. By integrating data from these high-throughput approaches, researchers can build comprehensive molecular profiles, leading to a systems-level understanding of this compound's actions and enabling the prediction of complex biological outcomes.

Table 3: Omics Technologies for this compound Interaction Profiling

| Omics Technology | Primary Focus | Potential Insights | Research Goal |

| Proteomics | Protein expression, post-translational modifications | Identification of NO targets, signaling partners, enzymes involved in NO release, and off-target proteins. | Uncover novel mechanisms of action, cellular responses, and potential adverse effects. |

| Transcriptomics | Gene expression profiles | Changes in cellular pathways, adaptive responses to NO signaling, identification of regulatory networks. | Understand the systemic cellular impact and downstream effects of this compound-induced NO release. |

| Metabolomics | Profiling of small molecules (metabolites) | Metabolic fate of this compound, impact on cellular energy metabolism, changes in signaling molecules (e.g., cGMP). | Map metabolic perturbations, identify biomarkers of exposure, and elucidate NO-mediated metabolic regulation. |

Exploration of New Non-Medical Materials Science or Industrial Applications Based on its Chemical Properties

Beyond its established pharmaceutical role, this compound's chemical properties as a poly-nitrate ester suggest potential in non-medical applications. Its inherent energetic nature has led to its consideration in explosive and propellant formulations ontosight.ai. However, future research could explore its utility in materials science for controlled release applications. For instance, this compound could be incorporated into advanced polymer matrices or coatings designed for the slow and sustained release of NO. Such materials might find applications in biomedical devices (e.g., anti-thrombotic coatings for stents) or in agriculture, where NO is known to influence plant growth and stress responses. Further investigation into its stability, reactivity, and compatibility with various materials could unlock novel industrial uses.

Table 4: Potential Non-Medical Applications of this compound

| Application Area | Key Chemical Property Leveraged | Proposed Use Case | Research Focus |

| Materials Science | Controlled NO Release | Anti-thrombotic coatings for medical implants; self-healing materials. | Develop stable this compound-loaded matrices with tunable NO release kinetics. |

| Agriculture | NO Signaling Properties | Biostimulant for plant growth, enhancer of stress tolerance in crops. | Investigate the role of exogenous NO in plant physiology and its delivery via this compound-based formulations. |

| Chemical Synthesis | Nitrate Ester Functionality | Precursor for specialized energetic materials or other complex organic molecules. | Explore novel derivatization pathways and synthesis of functionalized nitrate esters. |

| Specialty Coatings | NO Release | Corrosion inhibition, surface modification for specific industrial processes. | Evaluate this compound's efficacy in modifying surface properties or preventing degradation. |

Addressing Fundamental Questions in Nitric Oxide Chemistry and Biology via this compound Studies

This compound, as a well-defined organic nitrate, can serve as a valuable model compound for addressing fundamental questions in nitric oxide chemistry and biology. Its specific structure and known NO-releasing characteristics allow for precise studies into the kinetics and thermodynamics of NO release from organic nitrates. Research could investigate the precise mechanisms by which cellular enzymes interact with this compound to generate NO, thereby contributing to a broader understanding of NO generation pathways. Furthermore, this compound can be used to study the phenomenon of nitrate tolerance, a common issue with organic nitrates, by examining the cellular adaptations and molecular mechanisms that lead to a diminished response upon chronic exposure. Understanding these fundamental aspects through this compound can inform the design of next-generation NO donors with improved efficacy and reduced tolerance.

Table 5: Fundamental NO Questions Addressable by this compound Studies

| Fundamental Question | This compound's Role as a Model Compound | Expected Contribution to NO Science |

| NO Release Kinetics and Thermodynamics | Defined structure, multiple nitrate groups, known NO donor class | Quantitative data on NO release rates, activation energies, and reaction mechanisms under various physiological conditions. |

| Specificity of NO Signaling Targets | Controlled delivery of NO from a specific chemical entity | Elucidate interactions with specific NO-sensitive proteins (e.g., sGC, protein thiols) and downstream signaling cascades. |

| Mechanisms of Nitrate Tolerance | Chronic administration studies in cellular or animal models | Identify molecular adaptations (e.g., enzyme downregulation, altered thiol status) that lead to diminished responsiveness. |

| Factors Affecting NO Bioavailability | Experimental manipulation of pH, enzyme levels, and presence of cofactors/inhibitors | Understand how physiological conditions modulate NO delivery, diffusion, and chemical stability within biological systems. |

| Role of NO in Cellular Processes | Use as a tool to induce specific NO-mediated effects (e.g., vasodilation, immune modulation) | Provide a controlled method to probe the involvement of NO in various physiological and pathological processes. |

Q & A

Q. What are the key physicochemical properties of Tenitramine critical for experimental design in pharmacological studies?

this compound’s solubility, stability under varying pH/temperature, and partition coefficient (logP) must be characterized to optimize in vitro/in vivo assays. For instance, HPLC-UV or mass spectrometry can quantify stability in buffer solutions at physiological pH (7.4) over 24 hours . Differential scanning calorimetry (DSC) determines thermal degradation thresholds, ensuring storage conditions preserve integrity .

Q. How can researchers validate this compound’s identity and purity during synthesis?

Use a combination of nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity (>95%), and elemental analysis to verify stoichiometry. For novel derivatives, X-ray crystallography provides definitive structural evidence . Always cross-reference with the ATC classification (C01DA38) to confirm pharmacological alignment .

Q. What in vitro models are appropriate for preliminary screening of this compound’s vasodilatory effects?

Isolated rat aortic ring assays under potassium chloride-induced contraction are standard. Compare dose-response curves with reference nitrates (e.g., nitroglycerin) to calculate EC₅₀ values. Ensure proper controls for endothelial function (e.g., L-NAME pretreatment) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s pharmacokinetic data across species?

Conduct meta-analyses of existing studies to identify interspecies metabolic variations (e.g., cytochrome P450 isoform differences). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing from rodent data, incorporating hepatic extraction ratios and protein-binding assays .

Q. What experimental designs minimize bias when comparing this compound’s efficacy to other organic nitrates in chronic angina?

Implement double-blind, randomized controlled trials (RCTs) with primary endpoints (e.g., time to ST-segment depression) and secondary endpoints (adverse event rates). Stratify participants by comorbidities (e.g., diabetes) and use crossover designs to control interindividual variability .

Q. How can computational methods predict this compound’s off-target interactions in cardiac tissues?

Molecular docking against cardiac ion channels (hERG, Nav1.5) and systems biology models (e.g., ROS production pathways) identify potential toxicities. Validate findings with patch-clamp electrophysiology and mitochondrial respiration assays in cardiomyocytes .

Methodological Considerations

Q. What statistical approaches are optimal for analyzing dose-dependent hemodynamic responses to this compound?

Use nonlinear mixed-effects modeling (NONMEM) to account for interpatient variability. Bootstrap resampling validates confidence intervals for EC₅₀ and maximal effect (Eₘₐₓ) parameters .

Q. How to address batch-to-batch variability in this compound formulations during long-term stability studies?

Implement accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring of degradation products (e.g., denitrated metabolites). Apply ICH Q1A(R2) guidelines for acceptance criteria (e.g., ±5% potency deviation) .

Data Interpretation Frameworks

Q. What criteria should guide the exclusion of outliers in this compound clinical trial data?

Apply Grubbs’ test for statistical outliers and predefine exclusion protocols (e.g., blood samples with hemolysis). Document all exclusions to maintain reproducibility and transparency .

Q. How to integrate this compound’s mechanism into existing cardiac nitrate frameworks while addressing contradictory in vivo results?

Systematically map nitric oxide (NO) release kinetics using electron paramagnetic resonance (EPR) and compare with mitochondrial ALDH-2 activation pathways. Reconcile discrepancies by adjusting for redox state variations in diseased tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.